molecular formula C21H30O2 B13745407 Cannabinol, tetrahydro- CAS No. 27070-44-6

Cannabinol, tetrahydro-

Cat. No.: B13745407
CAS No.: 27070-44-6
M. Wt: 314.5 g/mol
InChI Key: HGPAYXHIEJVIDC-UHFFFAOYSA-N
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Description

Cannabinol, tetrahydro- (commonly known as tetrahydrocannabinol) is a cannabinoid found in the cannabis plant. It is the principal psychoactive constituent of cannabis and one of at least 113 cannabinoids identified in the plant. The chemical formula for tetrahydrocannabinol is C21H30O2, and it is typically referred to as delta-9-tetrahydrocannabinol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabinol involves several pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches. One common method involves the reaction of olivetolic acid with geranyl pyrophosphate to form cannabigerolic acid, which is then cyclized to form tetrahydrocannabinolic acid. This acid is subsequently decarboxylated to yield tetrahydrocannabinol .

Industrial Production Methods: Industrial production of tetrahydrocannabinol typically involves the extraction of cannabinoids from cannabis plants, followed by purification processes. Advanced techniques such as supercritical CO2 extraction are often employed to obtain high-purity tetrahydrocannabinol .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cannabinol, an oxidative degradation product .

Common Reagents and Conditions: Common reagents used in the reactions of tetrahydrocannabinol include sulfur for oxidation and various acids for cyclization reactions. Conditions often involve heating and the use of solvents such as methanol .

Major Products: The major products formed from the reactions of tetrahydrocannabinol include cannabinol and other cannabinoids. These products are often studied for their unique pharmacological properties .

Scientific Research Applications

Tetrahydrocannabinol has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential for synthetic modifications. In biology and medicine, tetrahydrocannabinol is researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and potential use in treating neurological disorders. Industrial applications include its use in the production of pharmaceuticals and as a component in various consumer products .

Mechanism of Action

Tetrahydrocannabinol exerts its effects by acting as a partial agonist at the cannabinoid receptors CB1 and CB2. These receptors are located primarily in the central nervous system and the immune system, respectively. The interaction of tetrahydrocannabinol with these receptors leads to various physiological effects, including altered perception, mood changes, and pain relief .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tetrahydrocannabinol include cannabidiol (CBD), cannabigerol (CBG), and cannabichromene (CBC). These cannabinoids share a similar chemical structure but differ in their pharmacological effects .

Uniqueness: Tetrahydrocannabinol is unique among cannabinoids due to its strong psychoactive effects, which are primarily mediated through its interaction with the CB1 receptor. This distinguishes it from other cannabinoids like cannabidiol, which does not produce significant psychoactive effects .

Properties

CAS No.

27070-44-6

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3

InChI Key

HGPAYXHIEJVIDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O

Origin of Product

United States

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